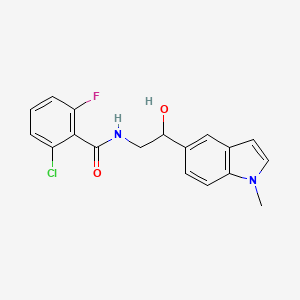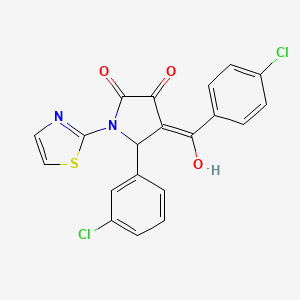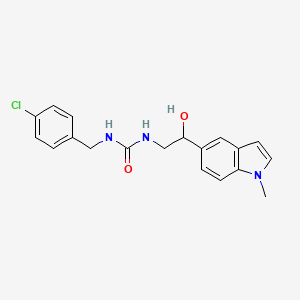
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths, bond angles, and torsional angles.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This would include a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Crystal Structure and Biological Activity
Research into similar compounds, such as N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, highlights the significance of the crystal structure in understanding the biological activity of these molecules. The indole component's orientation and the involvement of hydroxy groups in hydrogen bonding are key factors in their bioactivity (Saharin et al., 2008).
Synthesis Techniques
Advancements in synthesis techniques, such as the one-pot synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrate the efficient production of urea derivatives. This method is notable for its good yields, lack of racemization, and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).
Anticancer Potential
The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the therapeutic applications of urea derivatives. These compounds, derived from 4-phenylbutyric acid and alkylanilines, have shown cytotoxicity against human adenocarcinoma cells, indicating their potential as cancer treatments (Gaudreault et al., 1988).
Enzyme Inhibition
The study on tetrahydropyrimidine-5-carboxylates and their inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase highlights the role of urea derivatives in developing enzyme inhibitors. These compounds have demonstrated effective inhibition profiles, suggesting their utility in treating diseases related to enzyme dysfunction (Sujayev et al., 2016).
Chemical and Physical Properties Tuning
The research into the anion tuning of rheology, morphology, and gelation of salt hydrogelators based on urea derivatives exemplifies the versatility of these compounds. By adjusting the anion identity, researchers can fine-tune the physical properties of gels, which is crucial for various applications, from materials science to biomedical engineering (Lloyd & Steed, 2011).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-10,18,24H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLIOFUPFYPOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)
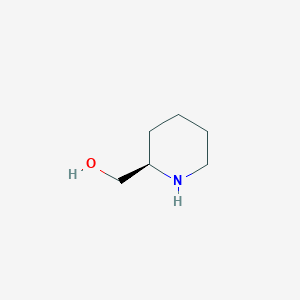
![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)
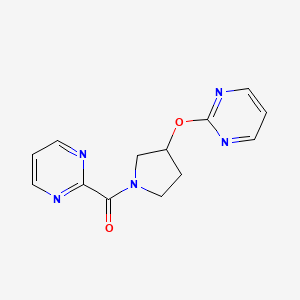
![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)
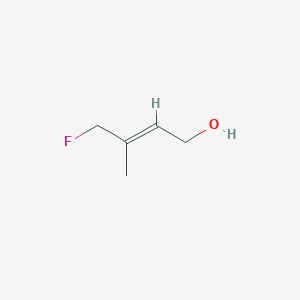
![1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2921174.png)
![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)
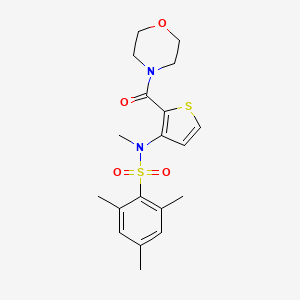
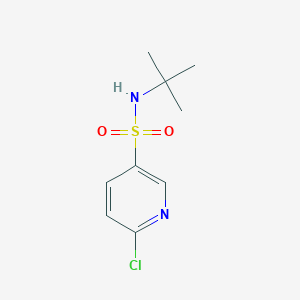
![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)
